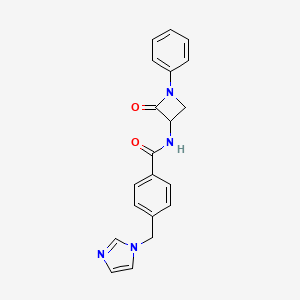

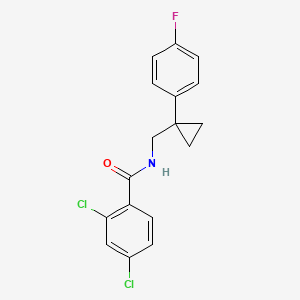

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-methylthiophen-2-yl)methanone, also known as DTMTM, is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Metal Ions

The compound has been explored for its utility in creating fluorescent probes, particularly for detecting metal ions in solutions. For example, research on polythiophene-based conjugated polymers, which share structural similarities with the given compound, demonstrates high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions. These probes operate through mechanisms involving electrostatic effects and complexation, highlighting the potential for the compound to be used in environmental monitoring and analytical chemistry (Guo et al., 2014).

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of a wide range of heterocyclic systems. Its structural features make it suitable for reactions that yield diverse heterocyclic frameworks, which are crucial in pharmaceutical chemistry and material science. For instance, research into the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene illustrates the compound's utility in organic synthesis and drug discovery efforts (Roman, 2013).

Pharmacological Properties

Catalysis and Organic Reactions

The compound's framework is conducive to catalysis and organic reactions, including Baeyer–Villiger oxidations. Its structural elements may facilitate the development of catalysts for organic transformations, enhancing reaction efficiencies under various conditions, such as solvent-free environments (Martins et al., 2016).

Propiedades

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS2/c1-11-7-13(19-9-11)14(17)16-5-4-6-18-10-12(16)8-15(2)3/h7,9,12H,4-6,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUNMFANKGXTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCSCC2CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

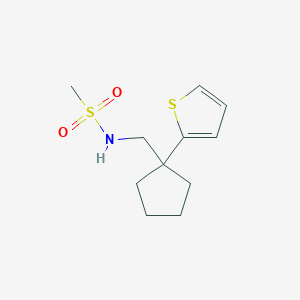

![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)

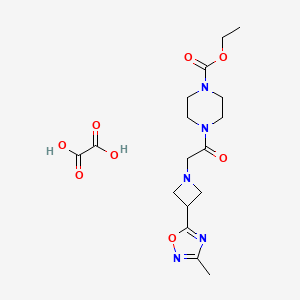

![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)

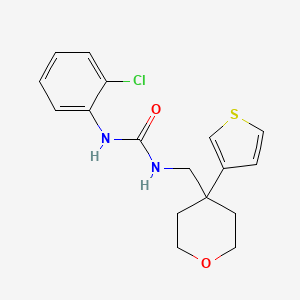

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)